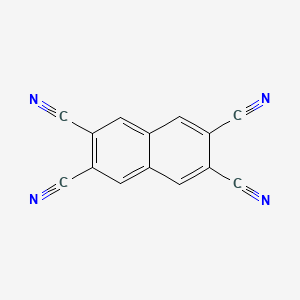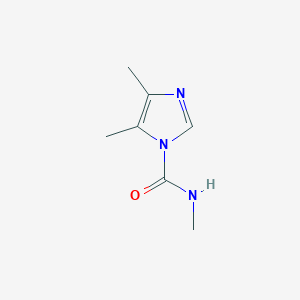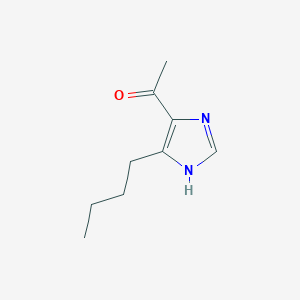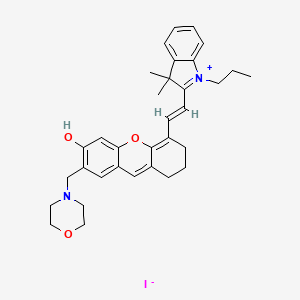
Naphthalene-2,3,6,7-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3,6,7-tetracarbonitrile is an organic compound with the molecular formula C14H4N4. It is a derivative of naphthalene, characterized by the presence of four cyano groups attached to the 2, 3, 6, and 7 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6,7-tetracarbonitrile can be synthesized through the reaction of naphthalene-2,3,6,7-tetracarboxylic acid with suitable dehydrating agents. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, followed by treatment with ammonia or an amine to form the corresponding nitrile groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,3,6,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3,6,7-tetracarboxylic acid.
Reduction: Reduction of the nitrile groups can yield the corresponding amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene-2,3,6,7-tetracarboxylic acid.
Reduction: Naphthalene-2,3,6,7-tetraamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthalene-2,3,6,7-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Research is ongoing to investigate its potential as a precursor for bioactive molecules and its interactions with biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which naphthalene-2,3,6,7-tetracarbonitrile exerts its effects depends on the specific application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In chemical reactions, the cyano groups act as electron-withdrawing groups, influencing the reactivity of the naphthalene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,4,5,8-tetracarbonitrile: Similar structure but different positions of the cyano groups.
Anthracene-2,3,6,7-tetracarbonitrile: Similar structure but with an additional benzene ring.
Perylene-3,4,9,10-tetracarbonitrile: Larger polycyclic aromatic compound with similar functional groups.
Uniqueness
Naphthalene-2,3,6,7-tetracarbonitrile is unique due to its specific arrangement of cyano groups, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propriétés
Formule moléculaire |
C14H4N4 |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
naphthalene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C14H4N4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H |
Clé InChI |
LGSJQDNMGXBFCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)





